Acide syringique

Vue d'ensemble

Description

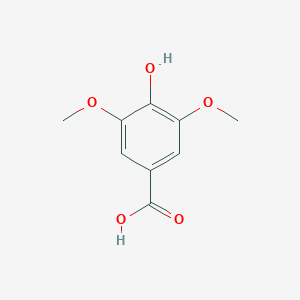

L'acide syringique, également connu sous le nom d'acide 3,5-diméthoxy-4-hydroxybenzoïque, est un composé phénolique naturel. Sa formule chimique est C9H10O5, et sa masse moléculaire est de 198,18 g/mol. Ce composé est couramment trouvé comme métabolite végétal . Il peut être isolé de diverses sources végétales, y compris l'Ardisia elliptica et le Schumannianthus dichotomus.

Applications De Recherche Scientifique

Syringic acid has diverse applications in scientific research:

Chemistry: It serves as a model compound for studying phenolic acids and their reactivity.

Biology: Researchers investigate its antioxidant properties and potential health benefits.

Medicine: Syringic acid shows antibacterial and antifungal effects.

Industry: Although not widely used industrially, its availability makes it valuable for chemical synthesis.

Mécanisme D'action

Target of Action

Syringic acid (SA) is a natural phenolic compound found in medicinal herbs and dietary plants . It has been identified as a neuroprotective agent for neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) . SA has been shown to play a significant role in excitatory neurotransmitters . It also interacts with the AMPK/PGC-1α/FNDC5 and CREB/BDNF signaling pathways .

Mode of Action

SA exhibits a range of therapeutic potentials due to its anti-oxidative, chemoprotective, anti-angiogenic, anti-glycating, anti-proliferative, anti-hyperglycaemic, anti-endotoxic, anti-microbial, anti-inflammatory, anti-diabetic, and anti-depressant properties . It interacts with its targets, leading to a reduction in reactive oxygen radicals (ROS), which cause cell damage and oxidative stress . This interaction results in the alleviation of behavioral dysfunctions .

Biochemical Pathways

SA is biosynthesized by the shikimic acid pathway in plants . In the central and peripheral nervous system, SA has been shown to affect the AMPK/PGC-1α/FNDC5 and CREB/BDNF signaling pathways . These pathways are crucial for neurological function, and their modulation by SA can help manage neurological dysfunction or behavioral impairments .

Pharmacokinetics

The pharmacokinetics of SA have been studied in rats . The study showed that SA has good bioavailability and a prolonged half-life compared to other compounds . The administration and proper dose of SA could be crucial factors for the effective treatment of neurological diseases .

Result of Action

SA treatment may help manage neurological dysfunction or behavioral impairments with antioxidant, anti-inflammatory properties . It has been demonstrated that SA alleviates neurodegenerative disease via anti-oxidant and anti-inflammatory properties . Furthermore, it has been shown to improve short and long-term learning and memory, as well as cognitive impairments .

Analyse Biochimique

Biochemical Properties

Syringic acid has been found to have potentially useful properties such as anti-oxidant, anti-microbial, anti-inflammation, anti-cancer, and anti-diabetic . It can be enzymatically polymerized. Laccase and peroxidase induced the polymerization of syringic acid to give a poly (1,4-phenylene oxide) bearing a carboxylic acid at one end and a phenolic hydroxyl group at the other .

Cellular Effects

Syringic acid has been shown to have significant effects on various types of cells. In gastric cancer cell line (AGS), syringic acid-treated cells developed anti-cancer activities by losing mitochondrial membrane potential, cell viability, and enhancing intracellular reactive oxygen species . It also selectively developed apoptosis in a dose-dependent manner .

Molecular Mechanism

Syringic acid exerts its effects at the molecular level through various mechanisms. It has been shown to suppress gastric cancer cell proliferation, inflammation, and induce apoptosis by upregulating mTOR via AKT signaling pathway . It also selectively developed apoptosis in a dose-dependent manner via enhanced regulation of caspase-3, caspase-9 and Poly ADP-ribose Polymerase (PARP) whereas decreasing the expression levels of p53 and BCL-2 .

Temporal Effects in Laboratory Settings

In the central and peripheral nervous system, syringic acid has been shown to play a significant role in excitatory neurotransmitters and alleviate behavioral dysfunctions . It has been suggested that the antioxidant effect of syringic acid may protect from chronic visceral diseases as well as neurotraumatic and neurodegenerative diseases .

Metabolic Pathways

Syringic acid is involved in the shikimic acid pathway in plants . An O-methyltransferase from Desulfuromonas acetoxidans (DesA OMT), which preferentially catalyzes a methyl transfer reaction on the meta-hydroxyl group of catechol analogues, was identified .

Subcellular Localization

One study indicated that HvANS, a gene closely related to the synthesis of syringic acid, was found in the cell membrane .

Méthodes De Préparation

Voies de synthèse : L'acide syringique peut être synthétisé par diverses méthodes. Une approche courante implique l'hydrolyse et la déméthylation de l'acide 3,4,5-triméthoxybenzoïque dans de l'acide sulfurique à 20%. Le composé résultant est l'this compound .

Production industrielle : Bien que l'this compound ne soit pas produit à l'échelle industrielle, sa disponibilité à partir de sources naturelles et de voies de synthèse le rend accessible pour la recherche et les applications.

Analyse Des Réactions Chimiques

Réactivité : L'acide syringique subit plusieurs types de réactions :

Oxydation : Il peut être oxydé pour former des quinones ou d'autres dérivés.

Réduction : Les réactions de réduction produisent des produits contenant moins d'atomes d'oxygène.

Substitution : Des substituants peuvent être ajoutés ou remplacés sur le cycle aromatique.

Estérification : L'this compound peut réagir avec des alcools pour former des esters.

Oxydation : Agents oxydants comme le permanganate de potassium (KMnO) ou le peroxyde d'hydrogène (HO).

Réduction : Agents réducteurs comme le borohydrure de sodium (NaBH).

Substitution : Chlorures d'acides ou anhydrides.

Estérification : Alcools et catalyseurs acides.

Principaux produits : Les principaux produits dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction produit des dérivés déméthylés.

4. Applications de recherche scientifique

L'this compound a des applications diverses dans la recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des acides phénoliques et de leur réactivité.

Biologie : Les chercheurs étudient ses propriétés antioxydantes et ses avantages potentiels pour la santé.

Médecine : L'this compound présente des effets antibactériens et antifongiques.

Industrie : Bien qu'il ne soit pas largement utilisé dans l'industrie, sa disponibilité le rend précieux pour la synthèse chimique.

5. Mécanisme d'action

Le mécanisme exact par lequel l'this compound exerce ses effets fait toujours l'objet d'études. On sait qu'il interagit avec diverses cibles et voies moléculaires, contribuant à ses activités biologiques.

Comparaison Avec Des Composés Similaires

L'acide syringique présente des similitudes avec d'autres acides phénoliques, tels que l'acide gallique et l'acide vanillique. Sa combinaison unique de groupes méthoxy et hydroxy le distingue de ses homologues.

Activité Biologique

Syringic acid (SA), a phenolic compound found in various fruits and vegetables, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of syringic acid, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Biosynthesis

Syringic acid is a methoxy-substituted derivative of benzoic acid, characterized by the presence of two methoxy groups at positions 3 and 5 on the aromatic ring. It is biosynthesized through the shikimic acid pathway in plants, primarily from p-coumaric acid via several enzymatic steps involving methylation processes .

Antioxidant Activity

Syringic acid exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress-related damage. Research indicates that it significantly reduces oxidative stress markers in various models. For instance, a study demonstrated that SA administration in rats subjected to l-arginine-induced acute pancreatitis resulted in lower total oxidant status and lipid hydroperoxide levels compared to controls .

Key Findings:

- Scavenging Activity : The scavenging activity of syringic acid against hydroxyl radicals is reported to be 1.53 times higher than that of ascorbic acid .

- Mechanism : SA enhances both enzymatic (e.g., catalase) and non-enzymatic (e.g., glutathione) antioxidant defenses, contributing to its protective effects against cellular damage .

Anti-inflammatory Effects

Syringic acid has demonstrated significant anti-inflammatory effects through the modulation of key inflammatory pathways. It inhibits the NF-κB signaling pathway, which is pivotal in the expression of pro-inflammatory cytokines .

Research Highlights:

- In a study involving male rats exposed to methyl cellosolve (MCEL), SA administration resulted in decreased levels of inflammatory markers such as IL-6 and TNF-α in hepatic and testicular tissues .

- SA also regulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further underscoring its anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial properties of syringic acid have been explored for potential applications in food preservation and pharmaceuticals. Studies indicate that SA exhibits activity against a range of microorganisms, making it a candidate for natural antimicrobial agents .

Research Insights:

- The effectiveness of syringic acid varies with concentration and target microorganism, highlighting its potential utility in various applications .

Anticancer Activity

Syringic acid has shown promise as an anticancer agent through several mechanisms, including the induction of apoptosis in cancer cells. In gastric cancer models, SA treatment led to reduced cell proliferation and increased apoptosis via activation of the AKT/mTOR signaling pathways .

Case Studies:

- A study reported that SA treatment enhanced caspase activity while decreasing BCL-2 expression in gastric cancer cells, indicating its role in promoting programmed cell death .

- Another investigation noted that SA inhibited glioblastoma cell migration by suppressing matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

Summary of Biological Activities

Propriétés

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSVCTWVEWCHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64887-60-1 (copper(+2)[1:1] salt) | |

| Record name | Syringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0060191 | |

| Record name | Syringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 3,5-Dimethoxy-4-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Syringic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

440.00 °C. @ 760.00 mm Hg | |

| Record name | Syringic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000291 [mmHg] | |

| Record name | 3,5-Dimethoxy-4-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-57-4 | |

| Record name | Syringic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYRINGIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Syringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYRINGIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E390O181H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Syringic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 209 °C | |

| Record name | Syringic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.